molecular formula C12H10BrFOS B1457570 3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene CAS No. 1549589-56-1

3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene

Cat. No.: B1457570
CAS No.: 1549589-56-1
M. Wt: 301.18 g/mol
InChI Key: AMYFMBQBHGDFOB-UHFFFAOYSA-N
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Description

3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

The synthesis of 3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Chemical Reactions Analysis

3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene can undergo several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene is a thiophene derivative characterized by its unique chemical structure, which includes a thiophene ring and a bromo-fluorophenoxyethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Synthesis

The synthesis of this compound typically involves methods such as the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds in organic synthesis.

Antimicrobial Activity

Thiophene derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures show effectiveness against various bacterial strains. For instance, studies have reported that certain thiophene derivatives exhibit substantial inhibition zones against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiophene Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
This compoundE. coli20
3-(2-Bromophenyl)thiopheneS. aureus22
5-BromothiopheneP. aeruginosa18

Anticancer Activity

Research has shown that thiophene derivatives can act as anticancer agents by interfering with cellular signaling pathways involved in cancer progression. Specifically, the compound may inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation in various cancers .

Case Study: In Vitro Testing

In vitro assays have been conducted to evaluate the anticancer efficacy of this compound against several cancer cell lines, including:

  • Hepatocellular carcinoma (HePG-2)
  • Breast cancer (MCF-7)
  • Prostate cancer (PC-3)
  • Colorectal cancer (HCT-116)

Results indicated that this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents like Doxorubicin .

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Comparative Agent
HePG-215Doxorubicin (12)
MCF-720Doxorubicin (18)
PC-325Doxorubicin (22)
HCT-11630Doxorubicin (28)

The mechanism of action for this compound likely involves the inhibition of key enzymes and receptors associated with cell growth and survival. For example, it may inhibit specific kinases involved in the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Properties

IUPAC Name

3-[2-(3-bromo-4-fluorophenoxy)ethyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFOS/c13-11-7-10(1-2-12(11)14)15-5-3-9-4-6-16-8-9/h1-2,4,6-8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYFMBQBHGDFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCC2=CSC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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